9-Boc-6-oxa-1,9-diazaspiro[3.6]decane chemical properties
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane chemical properties
An In-depth Technical Guide to 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is a heterospirocyclic compound of significant interest in modern medicinal chemistry. Its rigid, three-dimensional architecture, which combines an azetidine ring with an oxazepane moiety, presents a unique scaffold for the development of novel therapeutics. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a versatile handle for synthetic elaboration, making it a valuable building block for creating diverse chemical libraries. This guide offers a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy, details its chemical reactivity, and explores its potential applications as a privileged scaffold in drug discovery, drawing parallels from structurally related compounds.
Introduction: The Value of Spirocyclic Scaffolds in Medicinal Chemistry
The pursuit of novel chemical entities with improved pharmacological profiles—enhanced potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties—has led drug discovery programs to explore chemical space beyond traditional flat, aromatic structures. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as "privileged scaffolds." Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric elements, enabling better interaction with complex biological targets.
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane belongs to this important class of molecules. The spirocyclic core imparts conformational rigidity, which can reduce the entropic penalty upon binding to a target protein and often leads to improved metabolic stability. The strategic placement of two nitrogen atoms and an oxygen atom introduces polarity and potential hydrogen bonding sites, crucial for modulating solubility and target engagement. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this scaffold in their synthetic and drug development endeavors.
Core Physicochemical Properties
The fundamental properties of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane are summarized below. These data are essential for planning synthetic transformations, formulation, and analytical characterization.
| Property | Value | Source |
| Chemical Name | tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate | [1] |
| CAS Number | 1250998-87-8 | [2][3] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1][2] |
| Molecular Weight | 242.32 g/mol | [2] |
| Appearance | Not specified, likely a solid at room temperature | |
| Solubility | Information not widely available, but likely soluble in organic solvents like DCM, MeOH, and DMSO | |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [2] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is not extensively documented in the provided literature, a logical and efficient synthetic route can be conceptualized based on established methodologies for constructing similar spirocyclic systems.[4][5] The core challenge lies in the construction of the strained spiro-azetidine ring fused to the seven-membered oxazepane.
Rationale Behind the Synthetic Strategy
The proposed synthesis employs a multi-step approach starting from a readily available cyclic precursor. The key steps would involve the formation of the oxazepane ring followed by an intramolecular cyclization to construct the azetidine ring. This sequence is designed to control the regiochemistry and build the complex spirocyclic core efficiently. The use of a Boc protecting group early in the sequence ensures that one nitrogen atom is selectively masked, allowing for orthogonal functionalization later.
Proposed Experimental Protocol
The following protocol is a representative, hypothetical workflow.
Step 1: Synthesis of the Amino Alcohol Precursor
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Start with a suitable N-Boc protected amino-ketone.
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Perform a ring-closing metathesis or other cyclization strategy to form a seven-membered cyclic ether containing the ketone.
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Conduct a reductive amination with ammonia or a primary amine equivalent to introduce the second nitrogen atom, yielding an amino alcohol.
Step 2: Intramolecular Cyclization to Form the Azetidine Ring
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Activate the primary alcohol of the amino alcohol intermediate by converting it to a good leaving group, such as a tosylate or mesylate. This is a critical step to facilitate the subsequent nucleophilic attack.
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Treat the activated intermediate with a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in an appropriate solvent like THF or DMF. The free secondary amine will act as the nucleophile, displacing the leaving group in an intramolecular fashion to form the azetidine ring and complete the spirocyclic core.
Step 3: Purification and Characterization
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The crude product is purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes or a methanol/DCM mixture.
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The structure and purity of the final product, 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of the Synthetic Workflow
Caption: Reactivity map showing pathways for functionalizing the N1 and N9 positions.
Applications in Drug Discovery
The 6-oxa-1,9-diazaspiro[3.6]decane core is a promising scaffold for building novel bioactive molecules. Its rigid three-dimensional structure is ideal for orienting substituents into specific vectors, which can lead to high-affinity interactions with protein targets. While direct biological data for this specific molecule is sparse, the applications of structurally similar oxa-diazaspiro scaffolds provide a strong rationale for its use.
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CNS Disorders: Spirocyclic scaffolds are frequently used in the development of agents targeting the central nervous system (CNS). [6]For instance, related 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 (σ₁) receptor, a target implicated in various neurological and psychiatric conditions. [7]* Pain Management: A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual μ-opioid receptor (MOR) agonists and σ₁ receptor antagonists, a multimodal approach aimed at developing safer and more potent analgesics. [4][5]* Oncology: The inclusion of spirocyclic moieties is an emerging strategy in the design of anticancer agents. [8]Spirodienone derivatives, which share the core concept of a spirocyclic structure, have shown potent antiproliferative activities. [8]The diazaspiro framework is considered a promising platform for developing new cancer therapeutics. [9]* Metabolic Diseases: In a notable example, 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), leading to orally active drug candidates for treating chronic kidney diseases. [10]
Visualization of the Scaffold-Based Drug Design Concept
Caption: Conceptual model of using the spirocycle as a core scaffold in drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [2]* Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust or vapors. Work in a well-ventilated area or a chemical fume hood. [2]* Hazards: While comprehensive toxicological data is not available, supplier information indicates potential for skin irritation, serious eye damage, and respiratory irritation. [11][12]* Storage: For maximum stability and to prevent degradation, the compound should be stored in a tightly sealed container in a freezer at -20°C for long-term use. [2]
References
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Ivanov, A. S., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
- Amadis Chemical. (n.d.). tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate.
- BIOFOUNT. (n.d.). 9-BOC-6-OXA-1,9-DIAZASPIRO[3.6]DECANE.
- MySkinRecipes. (n.d.). tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate.
- PubChem. (n.d.). Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate.
- Parchem. (n.d.). 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane (Cas 1250998-87-8).
- SciSupplies. (n.d.). 9-BOC-6-OXA-1,9-DIAZASPIRO[3.6]DECANE, 95.0%, 100mg.
- PubChem. (n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- Benchchem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.
- ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
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